molecular formula C14H11FO2 B7813504 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B7813504
M. Wt: 230.23 g/mol
InChI Key: DEAVYYJINQCYKI-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C14H11FO2 It is a biphenyl derivative characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 4’ position, and an aldehyde group at the 3 position on the biphenyl structure

Preparation Methods

The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves several steps. One common method starts with 3,4-difluorobromobenzene as the initial raw material. This compound reacts with sodium methoxide to form an intermediate, which then undergoes a Grignard reaction with magnesium in the presence of N,N-dimethylformamide to yield the desired aldehyde . This method is noted for its high yield and efficiency.

Chemical Reactions Analysis

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of enzyme-catalyzed reactions, which can lead to various biological effects .

Comparison with Similar Compounds

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be compared with other biphenyl derivatives such as:

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14-6-5-12(8-13(14)15)11-4-2-3-10(7-11)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAVYYJINQCYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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